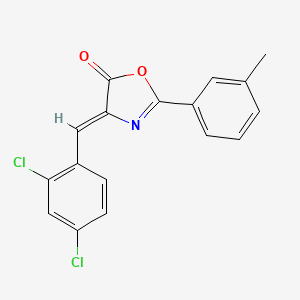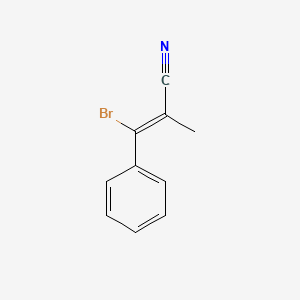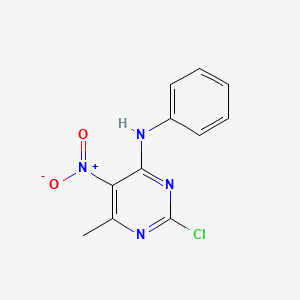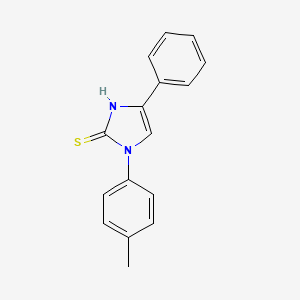![molecular formula C20H19NO2 B11701788 1-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}naphthalen-2-ol](/img/structure/B11701788.png)
1-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL is a complex organic compound known for its unique chemical properties and applications. This compound is a Schiff base, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone. Schiff bases are known for their versatility in various chemical reactions and their ability to form stable complexes with metals.
Métodos De Preparación
The synthesis of 1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL typically involves the condensation reaction between 2-hydroxy-5-propylbenzaldehyde and 2-hydroxy-1-naphthylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming stable complexes with various metal ions
Biology: The compound’s ability to form complexes with metal ions makes it useful in biological studies, particularly in the detection and quantification of metal ions in biological samples.
Medicine: Research has explored the compound’s potential as a therapeutic agent, particularly in the development of metal-based drugs. Its ability to selectively bind to metal ions can be leveraged for targeted drug delivery and diagnostic applications.
Industry: The compound is used in the development of sensors and detection systems for metal ions, particularly aluminum ions. Its high selectivity and sensitivity make it suitable for environmental monitoring and industrial applications.
Mecanismo De Acción
The mechanism of action of 1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL involves its ability to form stable complexes with metal ions. The imine group (C=N) and hydroxyl groups (OH) in the compound act as coordination sites, binding to metal ions through coordination bonds. This complexation can lead to changes in the compound’s fluorescence properties, making it useful as a sensor for metal ions.
The molecular targets and pathways involved in the compound’s action depend on the specific metal ion it interacts with. For example, in the detection of aluminum ions, the compound forms a complex with Al3+ ions, leading to a fluorescence enhancement that can be measured and quantified.
Comparación Con Compuestos Similares
1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL can be compared with other Schiff bases and metal ion sensors:
1-[(2-Hydroxyphenylimino)methyl]naphthalen-2-ol: Similar in structure but may have different substituents affecting its selectivity and sensitivity.
2-{(E)-[2-Hydroxyphenyl)imino]methyl}phenol: Another Schiff base with similar coordination properties but different applications.
5-(Diphenylamino)-2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol: A compound with enhanced fluorescence properties due to additional functional groups.
The uniqueness of 1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL lies in its high selectivity and sensitivity for aluminum ions, making it particularly useful in environmental and biological applications.
Propiedades
Fórmula molecular |
C20H19NO2 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
1-[(2-hydroxy-5-propylphenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C20H19NO2/c1-2-5-14-8-10-20(23)18(12-14)21-13-17-16-7-4-3-6-15(16)9-11-19(17)22/h3-4,6-13,22-23H,2,5H2,1H3 |
Clave InChI |
HGMTUYBBTMPXNB-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C=C1)O)N=CC2=C(C=CC3=CC=CC=C32)O |
Solubilidad |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701706.png)

![3-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11701731.png)
![(2E)-5-[(2-Chlorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11701741.png)
![Ethyl 5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11701744.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11701747.png)
![Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate](/img/structure/B11701753.png)


![(2E)-1-(2-methylphenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11701767.png)

![{[(3Z)-1-{4-[(3Z)-3-[(Carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]butyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea](/img/structure/B11701776.png)


